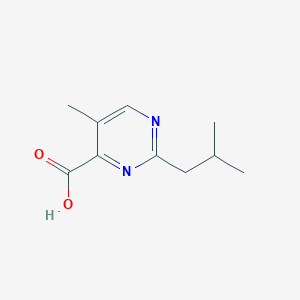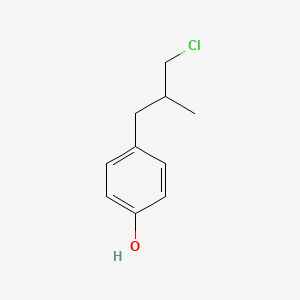
4-(3-Chloro-2-methylpropyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloro-2-methylpropyl)phenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a 3-chloro-2-methylpropyl group. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloro-2-methylpropyl)phenol typically involves a multi-step process. One common method includes the Friedel-Crafts alkylation of phenol with 3-chloro-2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.
化学反应分析
Types of Reactions: 4-(3-Chloro-2-methylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of nitro, halogen, or alkyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and alkyl halides for alkylation.
Major Products: The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the reaction conditions and reagents used.
科学研究应用
4-(3-Chloro-2-methylpropyl)phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-(3-Chloro-2-methylpropyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the chloro substituent can participate in halogen bonding, further influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to disrupt microbial cell membranes is a key area of interest.
相似化合物的比较
4-Chlorophenol: Similar in structure but lacks the 3-chloro-2-methylpropyl group.
4-Methylphenol (p-Cresol): Similar phenolic structure but with a methyl group instead of the chloro substituent.
4-(2-Chloropropyl)phenol: Similar but with a different alkyl chain length and position of the chloro substituent.
Uniqueness: 4-(3-Chloro-2-methylpropyl)phenol is unique due to the presence of both the chloro and methyl groups on the propyl chain, which imparts distinct chemical and biological properties
属性
分子式 |
C10H13ClO |
|---|---|
分子量 |
184.66 g/mol |
IUPAC 名称 |
4-(3-chloro-2-methylpropyl)phenol |
InChI |
InChI=1S/C10H13ClO/c1-8(7-11)6-9-2-4-10(12)5-3-9/h2-5,8,12H,6-7H2,1H3 |
InChI 键 |
OOPMFPSTFCVQKV-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=C(C=C1)O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


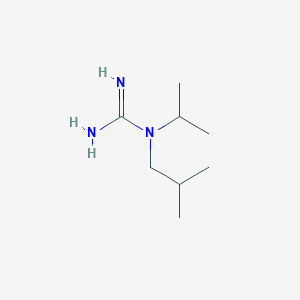
![1-{[(Tert-butoxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid](/img/structure/B13186586.png)
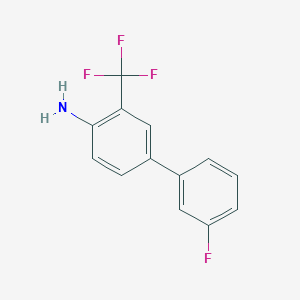

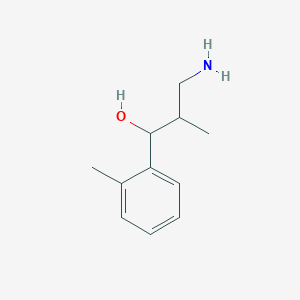
![2-(2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)acetic acid](/img/structure/B13186622.png)
![Ethyl 5-[(thiophen-2-yl)methyl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13186624.png)


![1-[2-Amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13186632.png)
![3,5-Dimethyl-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13186634.png)
